molecular formula C7H6ClNO2 B3050894 1-Chloro-4-(nitromethyl)benzene CAS No. 29559-24-8

1-Chloro-4-(nitromethyl)benzene

Cat. No.: B3050894
CAS No.: 29559-24-8
M. Wt: 171.58 g/mol
InChI Key: KNOZMCIHCIMLDY-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Nitroaromatic Chemistry Research

The field of nitroaromatic chemistry has a rich history, with large-scale production of compounds like nitrobenzene (B124822) beginning as a precursor for aniline, which is essential for the dye industry. wikipedia.org The synthesis of nitroaromatic compounds is primarily achieved through nitration reactions. nih.gov Over the years, research has expanded from industrial applications, such as the synthesis of dyes, polymers, and pesticides, to understanding their environmental impact and role in various chemical transformations. nih.gov The unique chemistry of the nitro group also led to its use in high-energy materials. nih.gov More recently, research has focused on the biodegradation of these often-recalcitrant compounds and their potential applications in pharmaceuticals. scielo.brnih.govcswab.org

Significance of Monosubstituted Nitrobenzenes in Contemporary Organic Synthesis

Monosubstituted nitrobenzenes are foundational materials in modern organic chemistry. unacademy.com The presence of the deactivating nitro group alters the reactivity of the benzene (B151609) ring, generally making it less susceptible to electrophilic substitution and directing incoming groups to the meta position. rsc.orgquora.com Conversely, the strong electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic aromatic substitution, a reaction that is difficult to achieve with benzene itself. wikipedia.org This reactivity makes compounds like 1-chloro-4-nitrobenzene (B41953) valuable intermediates. For example, the chloride in 1-chloro-4-nitrobenzene can be readily displaced by various nucleophiles to produce a wide range of other useful chemicals, including 4-nitrophenol, 4-nitroaniline, and antioxidants for rubber. wikipedia.org These derivatives are, in turn, precursors for pharmaceuticals, agrochemicals, and pigments. nih.govnih.gov

Defining the Scope: 1-Chloro-4-(nitromethyl)benzene as a Research Target

1-Chloro-4-(nitromethyl)benzene belongs to the family of substituted aromatic nitro compounds. Its specific structure, featuring a chloro-substituted benzene ring and a nitromethyl group (-CH2NO2), distinguishes it from its more common isomers. The parent compound, α-nitrotoluene (phenylnitromethane), is a known chemical entity. sigmaaldrich.com As a specific research target, the study of 1-Chloro-4-(nitromethyl)benzene would involve investigating how the interplay between the chloro and nitromethyl substituents affects its chemical properties, reactivity, and potential applications. However, as noted, specific research dedicated to this molecule is not readily found in the public domain.

Properties

IUPAC Name

1-chloro-4-(nitromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-7-3-1-6(2-4-7)5-9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOZMCIHCIMLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290942
Record name 1-chloro-4-(nitromethyl)benzene
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Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29559-24-8
Record name NSC71932
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-(nitromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 Chloro 4 Nitromethyl Benzene

Established Synthetic Routes and Reaction Conditions

The primary established route for synthesizing 1-Chloro-4-(nitromethyl)benzene involves the reaction of 4-chlorobenzaldehyde (B46862) with nitromethane (B149229). wikipedia.orgpsu.edu This is a classic example of the Henry reaction, which forms a carbon-carbon bond between the carbonyl carbon of the aldehyde and the α-carbon of the nitroalkane. wikipedia.org

The initial product of this reaction is a β-nitro alcohol, 1-(4-chlorophenyl)-2-nitroethanol. This intermediate can then be converted to 1-Chloro-4-(nitromethyl)benzene, typically through a dehydration step to yield the corresponding nitroalkene, followed by reduction. However, for the direct formation of the nitromethyl group, specific reaction conditions are employed.

The reaction is typically carried out in the presence of a base, which deprotonates the nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. wikipedia.orgorganic-chemistry.org

Table 1: Typical Reaction Conditions for the Henry Reaction

ParameterConditionPurpose
Aldehyde 4-ChlorobenzaldehydeElectrophilic partner
Nitroalkane NitromethaneNucleophilic partner (after deprotonation)
Base Catalyst NaOH, KOH, Et₃N, TMGDeprotonates nitromethane
Solvent Water, Alcohols, THFSolubilizes reactants and catalyst
Temperature Room temperature to refluxControls reaction rate

Data compiled from general principles of the Henry reaction. wikipedia.orgorganic-chemistry.orgpsu.edu

The reactivity of the precursors is central to the success of the Henry reaction. 4-Chlorobenzaldehyde possesses an electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine atom can slightly enhance this electrophilicity.

Nitromethane, with a pKa of approximately 10.2 in water, is sufficiently acidic to be deprotonated by common bases, forming the nitronate ion. This anion is a potent nucleophile.

The initial β-nitro alcohol product can undergo further transformations. A common subsequent step is dehydration to yield (E)-1-chloro-4-(2-nitrovinyl)benzene. This nitroalkene is a valuable synthetic intermediate itself. wikipedia.org Reduction of the nitro group in the initial product yields a β-amino alcohol, another important class of compounds. wikipedia.org

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry has seen significant advancements in catalytic systems for the Henry reaction, including asymmetric catalysis to produce enantiomerically enriched products. Chiral ligands complexed with metal catalysts, such as copper(I) or zinc, can create a chiral environment that directs the approach of the nucleophile to the aldehyde, resulting in high diastereoselectivity and enantioselectivity. organic-chemistry.org For instance, catalyst systems involving zinc triflate, diisopropylethylamine (DIPEA), and a chiral ligand like N-methylephedrine (NME) have been used for asymmetric Henry reactions. wikipedia.org

An alternative advanced strategy for nitromethylation is the palladium-catalyzed cross-coupling of aryl halides with nitromethane. organic-chemistry.org This method provides a direct route to arylnitromethanes and is compatible with a wide array of functional groups. organic-chemistry.org This approach represents an "orthogonal" formylation equivalent, where nitromethane serves as a precursor to a formyl group. organic-chemistry.org

The outcome of the Henry reaction can be finely tuned by optimizing various parameters. The choice of base is critical; while strong bases can effectively catalyze the reaction, they can also promote side reactions. The use of smaller amounts of base is often preferred if the isolation of the β-hydroxy nitro compound is the goal. organic-chemistry.org

Solvent choice also plays a role. The reaction can be performed in various solvents, including aqueous media, which can be a more environmentally friendly approach. organic-chemistry.org Temperature control is essential to manage the reaction rate and minimize the formation of byproducts.

Table 2: Research Findings on Henry Reaction Optimization

Catalyst/ConditionReactantsOutcomeReference
Quinine derivativesAromatic aldehydes and nitromethaneAsymmetric catalysis wikipedia.org
Copper(I) with bis(sulfonamide)-diamine ligandAldehydes and nitromethaneHigh diastereo- and enantioselectivity organic-chemistry.org
Aqueous mediaAldehydes and nitromethaneImproved, environmentally friendly conditions organic-chemistry.org
Pd₂dba₃, XPhos, Cs₂CO₃Aryl halides and nitromethaneEfficient cross-coupling to arylnitromethanes organic-chemistry.org

Mechanistic Studies of 1-Chloro-4-(nitromethyl)benzene Formation

The mechanism of the Henry reaction is well-established and proceeds through several reversible steps: wikipedia.org

Deprotonation: The base removes an α-proton from nitromethane, creating a resonance-stabilized nitronate anion.

Nucleophilic Attack: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.

Protonation: The alkoxide is protonated by the conjugate acid of the base (or solvent), yielding the final β-nitro alcohol, 1-(4-chlorophenyl)-2-nitroethanol.

Comprehensive Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1-Chloro-4-(nitromethyl)benzene, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques would be employed to provide a complete picture of its molecular framework.

The ¹H NMR spectrum of 1-Chloro-4-(nitromethyl)benzene is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the nitromethyl group. The aromatic region would likely show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the chlorine atom (H-2 and H-6) would appear as one doublet, and the protons ortho to the nitromethyl group (H-3 and H-5) as another. The methylene protons (-CH₂-) of the nitromethyl group would appear as a singlet, shifted downfield due to the electron-withdrawing effects of both the aromatic ring and the nitro group.

Based on established substituent effects, the following chemical shifts are predicted:

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2, H-67.35 - 7.45Doublet
H-3, H-57.45 - 7.55Doublet
-CH₂-5.50 - 5.60Singlet

These are predicted values and may differ from experimental results.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-Chloro-4-(nitromethyl)benzene, five distinct signals are anticipated: four for the aromatic carbons and one for the methylene carbon. Due to the symmetry of the 1,4-disubstituted ring, C-2 and C-6, as well as C-3 and C-5, are chemically equivalent. The carbon attached to the chlorine (C-1), the carbon attached to the nitromethyl group (C-4), the two equivalent carbons ortho to the chlorine (C-2, C-6), the two equivalent carbons meta to the chlorine (C-3, C-5), and the methylene carbon will each produce a signal. The electron-withdrawing nitro group will cause a significant downfield shift for the methylene carbon.

Carbon Predicted Chemical Shift (ppm)
C-1 (C-Cl)135 - 137
C-2, C-6130 - 132
C-3, C-5129 - 131
C-4 (C-CH₂NO₂)134 - 136
-CH₂-78 - 82

These are predicted values and may differ from experimental results.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For 1-Chloro-4-(nitromethyl)benzene, a cross-peak would be expected between the signals of the H-2/H-6 and H-3/H-5 protons, confirming their ortho relationship on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the methylene proton signal (~5.5-5.6 ppm) and the methylene carbon signal (~78-82 ppm). It would also show correlations between the aromatic proton signals and their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key correlations would include the methylene protons showing a cross-peak to the C-4 carbon, and the aromatic protons showing correlations to neighboring carbons, which would solidify the assignment of the quaternary carbons (C-1 and C-4).

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are crucial for determining the purity of a compound and for separating it from any isomers or byproducts.

This technique is used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. However, 1-Chloro-4-(nitromethyl)benzene is an achiral molecule as it does not possess a stereocenter (the methylene carbon is bonded to two identical hydrogen atoms). Therefore, it does not have enantiomers or diastereomers, and the use of chiral HPLC for the determination of enantiomeric or diastereomeric excess is not applicable.

Standard reverse-phase HPLC, likely using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be a suitable method for assessing the purity of 1-Chloro-4-(nitromethyl)benzene. mtc-usa.comnih.gov

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds like 1-Chloro-4-(nitromethyl)benzene. researchgate.net The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide information about the mass-to-charge ratio of the molecular ion and its fragments, aiding in structural confirmation.

The electron ionization (EI) mass spectrum of 1-Chloro-4-(nitromethyl)benzene would be expected to show a molecular ion peak [M]⁺ at m/z 171, with a characteristic isotopic peak [M+2]⁺ at m/z 173 (approximately one-third the intensity of the [M]⁺ peak) due to the presence of the ³⁷Cl isotope.

The fragmentation pattern would likely involve the following key cleavages:

Loss of the nitro group: A prominent fragment would be expected from the loss of NO₂ (46 Da), resulting in a [M-46]⁺ ion at m/z 125, corresponding to the 4-chlorobenzyl cation. This cation could further rearrange to the more stable chlorotropylium ion.

Loss of the nitromethyl radical: Cleavage of the C-C bond between the ring and the methylene group would lead to the loss of a ·CH₂NO₂ radical, resulting in a fragment at m/z 111, corresponding to the chlorophenyl cation.

Loss of chlorine: Loss of a chlorine radical from the molecular ion would produce a fragment at m/z 136.

Plausible Mass Spectrometry Fragments:

m/z Proposed Fragment Formula
171/173Molecular Ion [M]⁺[C₇H₆ClNO₂]⁺
125/127[M - NO₂]⁺[C₇H₆Cl]⁺
111/113[M - CH₂NO₂]⁺[C₆H₄Cl]⁺
90[C₇H₆]⁺[C₇H₆]⁺
75[C₆H₃]⁺[C₆H₃]⁺

These are predicted fragmentation patterns and may vary from experimental results.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to different functional groups. For 1-Chloro-4-(nitromethyl)benzene, characteristic peaks would be anticipated for the nitro group (-NO₂), the carbon-chlorine bond (C-Cl), the aromatic ring (C=C and C-H), and the methylene bridge (-CH₂-).

Anticipated FT-IR Spectral Data for 1-Chloro-4-(nitromethyl)benzene:

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Nitro (NO₂) ~1550-1570 and ~1345-1365 Asymmetric & Symmetric Stretching
Aromatic C-H ~3000-3100 Stretching
Methylene C-H ~2850-2960 Stretching
Aromatic C=C ~1400-1600 Ring Stretching

Note: This table represents expected values based on typical functional group frequencies; experimental data for the specific compound is not available in the searched literature.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds. For 1-Chloro-4-(nitromethyl)benzene, Raman spectroscopy would be highly useful for characterizing the symmetric vibrations of the benzene ring and the nitro group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. This allows for the calculation of an exact molecular formula. For 1-Chloro-4-(nitromethyl)benzene (C₇H₆ClNO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Expected HRMS Data for 1-Chloro-4-(nitromethyl)benzene:

Molecular Formula Calculated Exact Mass
C₇H₆³⁵ClNO₂ 171.0087

Note: The table shows the calculated exact masses for the two most abundant chlorine isotopes. Experimental verification is required.

X-ray Crystallography for Solid-State Molecular Architecture

To perform X-ray crystallography, a high-quality single crystal of 1-Chloro-4-(nitromethyl)benzene would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or by carefully cooling a hot, saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays to collect diffraction data.

Analysis of the X-ray diffraction pattern allows for the determination of the unit cell—the basic repeating unit of the crystal lattice—and its parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ). The analysis also reveals the space group, which describes the symmetry of the crystal. While crystallographic data for isomers like 1-(chloromethyl)-4-nitrobenzene exists, showing an orthorhombic crystal system with a P2₁2₁2₁ space group, the data for 1-Chloro-4-(nitromethyl)benzene would be unique to its specific molecular structure and packing. nih.gov

Intermolecular Interactions within the Crystal Lattice (e.g., C-H···O hydrogen bonds, π-π stacking)

Detailed research findings on the specific intermolecular interactions for 1-Chloro-4-(nitromethyl)benzene are not available in the reviewed scientific literature. The characterization of such interactions is contingent upon the experimental determination of the compound's crystal structure, which has not been reported.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. masterorganicchemistry.combyjus.com In 1-Chloro-4-(nitromethyl)benzene, the existing substituents—the chloro and nitromethyl groups—profoundly influence the rate and regioselectivity of these reactions. wikipedia.org

Regioselectivity and Directing Effects of Existing Substituents

The chloro and nitromethyl groups exhibit opposing directing effects. The chlorine atom, despite being deactivating due to its inductive electron-withdrawing effect, is an ortho-, para-director. libretexts.orglibretexts.org This is because the lone pairs on the chlorine atom can be donated to the benzene ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

Conversely, the nitromethyl group is a deactivating and meta-directing group. quora.com The strong electron-withdrawing nature of the nitro group deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbon attached to the nitromethyl group. libretexts.orgwikipedia.org

Given these competing effects, the position of further electrophilic substitution on 1-Chloro-4-(nitromethyl)benzene will depend on the specific reaction conditions and the nature of the electrophile. However, the combined deactivating effect of both substituents makes the ring significantly less reactive than benzene itself.

Kinetic and Thermodynamic Considerations in Substitution

The outcome of electrophilic aromatic substitution can be governed by either kinetic or thermodynamic control. pressbooks.publibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms the fastest will predominate. pressbooks.pub The distribution of products is determined by the relative activation energies of the pathways leading to the different isomers.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. pressbooks.pub In this scenario, the most stable product will be the major one, regardless of the rate at which it is formed.

For substituted benzenes, the relative stability of the arenium ion intermediates often dictates the kinetic product distribution. ic.ac.uk The ortho and para attack is generally favored for halogen-substituted benzenes due to resonance stabilization. However, the steric hindrance from the nitromethyl group could disfavor ortho substitution. The thermodynamic stability of the final products would depend on factors like steric interactions between the substituents.

Nucleophilic Substitution Reactions Involving the Chloro and Nitromethyl Groups

The presence of the electron-withdrawing nitro group significantly influences the susceptibility of 1-Chloro-4-(nitromethyl)benzene to nucleophilic attack.

Halogen Displacement Reactions

Aromatic halides are generally unreactive towards nucleophilic substitution. However, the presence of a strong electron-withdrawing group, such as a nitro group, at the para position facilitates nucleophilic aromatic substitution (SNAr). quora.comquora.com The nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chegg.combrainly.in Therefore, the chlorine atom in 1-Chloro-4-(nitromethyl)benzene can be displaced by strong nucleophiles. The reactivity of halogens in these displacement reactions generally follows the trend F > Cl > Br > I. rsc.orgscience-revision.co.ukyoutube.comyoutube.com

Reactivity of the Alpha-Carbon in the Nitromethyl Group

The alpha-carbon of the nitromethyl group is acidic due to the strong electron-withdrawing nature of the adjacent nitro group. wikipedia.orglibretexts.org This allows for the formation of a resonance-stabilized carbanion (a nitronate) in the presence of a base. wikipedia.orgnih.gov This carbanion can then act as a nucleophile in various reactions, such as aldol-type condensations and alkylations. libretexts.orgyoutube.com

Furthermore, under acidic conditions, the nitromethyl group can tautomerize to its aci-form (a nitronic acid), which can then act as an electrophile. nih.govfrontiersin.orgnih.gov This dual reactivity of the alpha-carbon adds another dimension to the chemical transformations of 1-Chloro-4-(nitromethyl)benzene.

Reduction Chemistry of the Nitro Group

The nitro group is readily reduced to a variety of other functional groups, most commonly an amino group. wikipedia.orgncert.nic.inunacademy.com The specific product depends on the reducing agent and the reaction conditions.

Common methods for the reduction of aromatic nitro compounds to amines include: wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. ncert.nic.incommonorganicchemistry.com Raney nickel is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

Metal-Acid Systems: Using metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid. ncert.nic.incommonorganicchemistry.com The use of iron with a small amount of hydrochloric acid is a common and economical method. ncert.nic.in

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, or tin(II) chloride can also be used for the reduction. wikipedia.orgcommonorganicchemistry.com

The reduction can also be stopped at intermediate stages to yield hydroxylamines or azo compounds, depending on the chosen reagents and reaction conditions. wikipedia.org For instance, reduction with zinc metal in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632). wikipedia.org

Below is a table summarizing various reagents for the reduction of nitro compounds:

ReagentProduct(s)Notes
H₂, Pd/CAmineCommon and efficient method. commonorganicchemistry.com
H₂, Raney NiAmineUseful for substrates with sensitive halogen groups. commonorganicchemistry.com
Fe, HCl/AcOHAmineEconomical and widely used. ncert.nic.incommonorganicchemistry.com
Sn, HClAmineA classic method.
Zn, HCl/AcOHAmineProvides a mild reduction. commonorganicchemistry.com
SnCl₂AmineMild conditions, good for sensitive functional groups. commonorganicchemistry.com
Na₂S₂O₄Amine
LiAlH₄Azo compounds (for aromatic nitro)Not typically used for preparing anilines from aromatic nitro compounds. commonorganicchemistry.com
Zn, NH₄ClHydroxylamine wikipedia.org

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group in nitroaromatic compounds to form amino derivatives is a crucial transformation in organic synthesis. In the case of 1-chloro-4-(nitromethyl)benzene, this reduction would yield 2-(4-chlorophenyl)ethan-1-amine. This transformation is typically achieved through catalytic hydrogenation.

Various catalysts are effective for the hydrogenation of nitroarenes, with noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh) supported on materials such as carbon being highly efficient. rsc.orgscispace.com For instance, the hydrogenation of the related compound 1-chloro-4-nitrobenzene (B41953) to 4-chloroaniline (B138754) is well-documented and often employs catalysts like cobalt nanoparticles on nitrogen-doped activated carbon. rsc.org This suggests that similar conditions could be applied for the reduction of the nitromethyl group. The use of dihydrogen gas (H₂) as the reducing agent is common in these reactions. rsc.org

Table 1: Representative Catalytic Systems for Nitro Group Reduction

Catalyst System Reducing Agent Typical Substrate Product Reference
Cobalt nanoparticles on N-doped activated carbon H₂ 1-Chloro-4-nitrobenzene 4-Chloroaniline rsc.org
10% Pd/C Hydrazine 4-Nitroacetophenone 4-Aminoacetophenone scispace.com
Sn/HCl - 4-Nitroacetophenone 4-Aminoacetophenone scispace.com

Partial Reduction Pathways

The reduction of the nitro group can also be controlled to yield partially reduced intermediates, such as hydroxylamines and oximes. The formation of these products depends on the specific reducing agent and reaction conditions employed.

For example, the reduction of nitro compounds can sometimes be stopped at the hydroxylamine stage. In a study on the biodegradation of 1-chloro-4-nitrobenzene by the bacterium Comamonadaceae sp. LW1, the initial step involved the partial reduction of the nitro group to a hydroxylamino substituent under anaerobic conditions. nih.gov This hydroxylamine intermediate then underwent a Bamberger rearrangement to form 2-amino-5-chlorophenol. nih.gov While this is a biological example, it highlights the possibility of forming hydroxylamine intermediates from related nitroaromatic compounds.

The formation of an oxime, such as 4-chlorobenzaldehyde (B46862) oxime, from 1-chloro-4-(nitromethyl)benzene would involve a rearrangement in addition to reduction, a reaction not commonly reported directly.

Oxidation Reactions and Product Characterization

Oxidation of the nitromethyl group of 1-chloro-4-(nitromethyl)benzene can lead to the formation of 4-chlorobenzoic acid or 4-chlorobenzaldehyde. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.

While direct oxidation studies on 1-chloro-4-(nitromethyl)benzene are not extensively detailed in the provided results, the oxidation of similar substituted toluenes is a well-established synthetic route. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are capable of oxidizing an alkyl side chain of a benzene ring to a carboxylic acid. Therefore, treatment of 1-chloro-4-(nitromethyl)benzene with such reagents would be expected to yield 4-chlorobenzoic acid.

Characterization of the oxidation products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm the structure of the resulting carboxylic acid or aldehyde.

Radical-Mediated Transformations and Intermediate Species

The chloromethyl group of 1-chloro-4-(nitromethyl)benzene can participate in radical-mediated transformations. The radical anion of p-nitrobenzyl chloride is known to expel a chloride ion to form the corresponding carbon-centered nitrobenzyl radical. nih.gov This indicates that 1-chloro-4-(nitromethyl)benzene can serve as a precursor for the 4-nitrobenzyl radical.

These carbon-centered radicals are key intermediates in various synthetic reactions, including carbon-carbon bond formation. libretexts.org For instance, radical chain reactions mediated by reagents like tributyltin hydride (Bu₃SnH) can utilize a carbon-halogen bond to generate a carbon radical. libretexts.org This radical can then react with alkenes or alkynes to form new carbon-carbon bonds. libretexts.org The formation of the radical is often initiated by a radical initiator such as AIBN (azobisisobutyronitrile). libretexts.org

The intermediate species in these transformations, the carbon-centered radicals, are highly reactive and can undergo various subsequent reactions, including addition to multiple bonds and hydrogen atom transfer. libretexts.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electron distribution and energy levels within a molecule. These calculations are instrumental in predicting the geometry, stability, and reactivity of 1-Chloro-4-(nitromethyl)benzene.

Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. While specific DFT studies on 1-Chloro-4-(nitromethyl)benzene are not extensively documented in publicly available literature, we can infer its properties from studies on analogous compounds such as p-chlorotoluene and p-nitrotoluene.

For a molecule like 1-Chloro-4-(nitromethyl)benzene, DFT calculations would typically be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Key ground state properties that can be calculated include the total energy, dipole moment, and vibrational frequencies. The presence of the electron-withdrawing nitro group (-NO2) and the chloro group (-Cl) on the benzene (B151609) ring significantly influences the electronic distribution and geometry.

Table 1: Predicted Ground State Properties of 1-Chloro-4-(nitromethyl)benzene and Related Compounds from DFT Calculations

Property1-Chloro-4-(nitromethyl)benzene (Predicted)p-Chlorotoluenep-Nitrotoluene
Total Energy (Hartree)Data not available-574.3-475.1
Dipole Moment (Debye)~3.5 - 4.51.924.39
C-Cl Bond Length (Å)~1.741.74-
C-N Bond Length (Å)~1.48-1.48

Note: Data for p-chlorotoluene and p-nitrotoluene are representative values from computational studies. The values for 1-Chloro-4-(nitromethyl)benzene are predictions based on these analogs.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For 1-Chloro-4-(nitromethyl)benzene, the HOMO is expected to be localized primarily on the benzene ring and the chloro substituent, which have lone pairs of electrons. The LUMO is anticipated to be centered on the nitro group, which is a strong electron-accepting group. The interaction and energy difference between these orbitals govern the molecule's reactivity towards nucleophiles and electrophiles.

Table 2: Calculated HOMO, LUMO, and Energy Gap for 1-Chloro-4-(nitromethyl)benzene and Analogs

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1-Chloro-4-(nitromethyl)benzene (Predicted)~ -7.0 to -6.5~ -2.5 to -2.0~ 4.5 to 4.0
Benzene-9.241.1610.4
Toluene (B28343)-8.851.2110.06
Chlorobenzene (B131634)-9.070.9610.03
Nitrobenzene (B124822)-9.92-1.438.49

Note: The values for 1-Chloro-4-(nitromethyl)benzene are estimations based on the electronic effects of the substituents.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

In 1-Chloro-4-(nitromethyl)benzene, the MEP surface would show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl group and potentially near the chlorine atom, suggesting sites for nucleophilic attack. The aromatic ring itself will exhibit a complex potential distribution due to the competing electronic effects of the chloro and nitromethyl substituents.

Computational Modeling of Reaction Mechanisms

Computational chemistry is also instrumental in elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations.

For any proposed reaction involving 1-Chloro-4-(nitromethyl)benzene, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, computational modeling could characterize the geometry of the transition state, which would likely involve the incoming nucleophile and the departing chloride ion partially bonded to the benzylic carbon. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility.

By mapping the entire reaction pathway, from reactants to products through transition states and intermediates, computational studies can provide a detailed mechanistic understanding. For 1-Chloro-4-(nitromethyl)benzene, potential reaction pathways could include nucleophilic substitution at the benzylic carbon, or reactions involving the nitro group.

For example, a computational study could investigate the mechanism of the formation of 1-Chloro-4-(nitromethyl)benzene from p-chlorotoluene. This would involve calculating the energies of the proposed intermediates and transition states for the nitration reaction, thereby providing insights into the most favorable reaction pathway. The presence of the chloro group will influence the regioselectivity of the reaction on the methyl group versus the aromatic ring.

Prediction of Spectroscopic Properties

Computational methods have become indispensable in the prediction of spectroscopic properties, offering a way to simulate spectra that can be compared with experimental results. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate the energetic and electronic properties that govern spectroscopic transitions.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means has emerged as a crucial tool for structure verification and elucidation. rsc.org Methodologies like Gauge-Including Atomic Orbital (GIAO) are frequently used in conjunction with DFT to calculate the isotropic magnetic shielding of nuclei, which can then be converted to chemical shifts. prensipjournals.com The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. niscair.res.in Advanced approaches, including machine learning and graph neural networks trained on large datasets of experimental and calculated shifts, are continuously improving the speed and accuracy of these predictions. nrel.govnih.gov

For 1-Chloro-4-(nitromethyl)benzene, a computational study would typically involve geometry optimization of the molecule followed by GIAO-DFT calculations. The predicted chemical shifts for the aromatic protons would be influenced by the electron-withdrawing nature of both the chloro and nitromethyl substituents. The protons on the benzene ring ortho to the chlorine atom would exhibit a different chemical shift compared to those ortho to the nitromethyl group, and these differences can be quantified through computation. Similarly, the chemical shifts of the carbon atoms in the benzene ring and the methylene (B1212753) carbon of the nitromethyl group could be predicted.

While a specific computational study on 1-Chloro-4-(nitromethyl)benzene is not available, data from related compounds provides a basis for expected values. For instance, in studies of similar substituted benzenes, DFT calculations have been shown to reproduce experimental chemical shifts with a good degree of accuracy. prensipjournals.com

Table 1: Illustrative Predicted NMR Chemical Shifts for Substituted Benzenes

This table is for illustrative purposes, showing typical predicted chemical shift ranges for protons in similar chemical environments based on computational studies of related aromatic compounds. Actual values for 1-Chloro-4-(nitromethyl)benzene would require specific calculations.

Proton Typical Predicted Chemical Shift (ppm) in CDCl3
Aromatic H (ortho to -CH2NO2)7.40 - 7.60
Aromatic H (ortho to -Cl)7.30 - 7.50
Methylene H (-CH2NO2)5.40 - 5.60

Data is illustrative and based on general expectations for similarly substituted benzene derivatives.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry, particularly DFT calculations, is a powerful tool for predicting these vibrational frequencies and aiding in the assignment of experimental spectral bands. niscair.res.innih.gov The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

A computational analysis of 1-Chloro-4-(nitromethyl)benzene would reveal the characteristic vibrational modes. These would include:

C-H stretching vibrations of the aromatic ring, typically in the 3000-3100 cm⁻¹ region. niscair.res.in

Asymmetric and symmetric stretching vibrations of the NO₂ group , which are expected to be strong in the IR spectrum and typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C-N stretching vibration of the nitromethyl group.

C-Cl stretching vibration , the frequency of which is sensitive to its substitution on the aromatic ring.

Aromatic C-C stretching vibrations within the benzene ring, usually found in the 1400-1650 cm⁻¹ range. niscair.res.in

In-plane and out-of-plane bending vibrations of the C-H bonds.

Studies on structurally related molecules like 1-chloro-2,4-dinitrobenzene (B32670) have demonstrated that DFT calculations using the B3LYP functional and a 6-311+G** basis set can provide vibrational frequencies in good agreement with experimental FTIR and FT-Raman spectra after appropriate scaling. nih.govresearchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for 1-Chloro-4-(nitromethyl)benzene

This table presents a hypothetical selection of important vibrational modes for 1-Chloro-4-(nitromethyl)benzene and their expected frequency ranges based on computational studies of similar compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹, Scaled) Typical Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
CH₂ Stretch (asymmetric)2950 - 2900Medium
CH₂ Stretch (symmetric)2880 - 2840Medium
NO₂ Asymmetric Stretch1560 - 1540Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
NO₂ Symmetric Stretch1380 - 1360Strong
C-N Stretch1110 - 1090Medium
C-Cl Stretch750 - 650Strong

Data is illustrative and based on computational studies of related nitro and chloro-substituted aromatic compounds. niscair.res.inresearchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. Conformational analysis through computational methods involves mapping the potential energy surface of the molecule as a function of the rotation around its single bonds. This allows for the identification of stable conformers (energy minima) and the transition states that separate them.

For 1-Chloro-4-(nitromethyl)benzene, a key conformational feature would be the rotation of the nitromethyl group relative to the plane of the benzene ring. The dihedral angle defined by the C-C-N-O plane would be the primary coordinate of interest. Computational studies would likely reveal the preferred orientation of the nitromethyl group. This orientation will be influenced by a balance of steric and electronic effects, including potential weak intramolecular hydrogen bonds or other non-covalent interactions between the nitro group's oxygen atoms and the ortho-hydrogens of the benzene ring.

While specific studies on the conformational analysis of 1-Chloro-4-(nitromethyl)benzene are not documented in the searched literature, research on similar substituted toluenes and nitroalkanes provides a framework for what to expect. The barrier to rotation of the methyl or substituted methyl group is typically low, suggesting that the molecule may be flexible at room temperature. The presence of the electron-withdrawing nitro group and the chloro substituent on the benzene ring could influence the rotational barrier and the relative stability of different conformers. The planarity of the benzene ring itself is unlikely to be significantly distorted.

Applications in Advanced Organic Synthesis and Chemical Research

1-Chloro-4-(nitromethyl)benzene as a Versatile Synthetic Intermediate

Building Block for Heterocyclic Compounds

There is no available scientific literature demonstrating the use of 1-Chloro-4-(nitromethyl)benzene as a building block for the synthesis of heterocyclic compounds.

Precursor in the Synthesis of Complex Organic Molecules

No published research details the application of 1-Chloro-4-(nitromethyl)benzene as a precursor in the synthesis of complex organic molecules.

Advanced Chemical Transformations and Functionalization

There are no documented studies on the advanced chemical transformations or functionalization of 1-Chloro-4-(nitromethyl)benzene.

Future Research Directions and Concluding Remarks

Unexplored Reactivity and Derivatization Opportunities

The reactivity of 1-Chloro-4-(nitromethyl)benzene is anticipated to be dictated by the interplay between the chloro, nitromethyl, and aromatic functionalities. The benzylic protons of the nitromethyl group are acidic, offering a handle for deprotonation and subsequent reaction with various electrophiles. This could enable the synthesis of a wide array of derivatives with functionalized side chains.

Furthermore, the nitro group itself can undergo a range of transformations, including reduction to the corresponding amine, which would provide access to a new class of substituted anilines. The aromatic ring is also susceptible to nucleophilic aromatic substitution, although the directing effects of the nitromethyl group on this reaction are not well-documented.

Systematic studies are needed to explore these fundamental reaction pathways. A detailed investigation into the conditions for selective functionalization at the benzylic position versus the aromatic ring would be a crucial first step. Additionally, exploring the diverse derivatization possibilities of the nitro group would significantly expand the synthetic utility of this compound.

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly embracing flow chemistry and automated synthesis platforms to enhance efficiency, safety, and scalability. The application of these technologies to the chemistry of 1-Chloro-4-(nitromethyl)benzene remains an open field.

Flow chemistry could offer significant advantages for reactions involving this compound, particularly for processes that are highly exothermic or involve unstable intermediates. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors could lead to improved yields and selectivities. For instance, nitration and other electrophilic aromatic substitution reactions, which are often challenging to control in batch, could be rendered more manageable and safer in a continuous flow setup.

Automated synthesis platforms could be employed for the rapid screening of reaction conditions and the generation of libraries of 1-Chloro-4-(nitromethyl)benzene derivatives. This high-throughput approach would accelerate the discovery of novel compounds with desired properties and facilitate the exploration of their structure-activity relationships.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for predicting the reactivity and properties of molecules, thereby guiding synthetic efforts. To date, there is a lack of specific in silico studies focused on 1-Chloro-4-(nitromethyl)benzene.

Future research should leverage computational methods to:

Predict Reactivity: Density functional theory (DFT) calculations can be used to model the electron distribution within the molecule, predict the most likely sites for electrophilic and nucleophilic attack, and estimate the activation energies for various reactions.

Design Novel Derivatives: Computational screening of virtual libraries of 1-Chloro-4-(nitromethyl)benzene derivatives can identify candidates with specific electronic or steric properties. This would allow for the rational design of molecules with tailored reactivity for specific applications.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of reactions involving 1-Chloro-4-(nitromethyl)benzene, helping to explain observed selectivities and guide the optimization of reaction conditions.

Broader Implications for Aromatic Compound Chemistry

While research on 1-Chloro-4-(nitromethyl)benzene is currently limited, the exploration of its chemistry holds the potential for broader implications within the field of aromatic compounds. The unique combination of a chloro substituent and a nitromethyl group on a benzene (B151609) ring provides a platform for investigating the electronic and steric effects of these functionalities on aromatic reactivity.

A deeper understanding of the chemistry of this compound could contribute to:

New Synthetic Methodologies: The development of novel methods for the synthesis and functionalization of 1-Chloro-4-(nitromethyl)benzene could be applicable to other substituted aromatic compounds.

Structure-Reactivity Relationships: Detailed studies on this molecule would provide valuable data for refining our understanding of structure-reactivity relationships in aromatic systems.

Discovery of Novel Bioactive Molecules: The diverse derivatives accessible from 1-Chloro-4-(nitromethyl)benzene could serve as scaffolds for the discovery of new pharmaceuticals and agrochemicals.

Q & A

Q. What are the primary synthetic routes for 1-chloro-4-(nitromethyl)benzene, and how can reaction efficiency be optimized?

Methodological Answer: The compound is commonly synthesized via nitration and chlorination of toluene derivatives. A key method involves the radical-polar crossover strategy using photoredox catalysis, which enables regioselective functionalization. For example, describes an aza-Henry reaction between 1-chloro-4-(nitromethyl)benzene and imines, optimized under flow chemistry conditions (40-minute reaction time, automated parameter control). Key optimization parameters include:

  • Catalyst concentration (higher concentrations accelerate organocatalytic reactions).
  • Temperature control (101 K for NMR studies in CDCl3 to stabilize intermediates).
  • Solvent choice (polar aprotic solvents enhance nitro group reactivity).
    Refer to NMR data (¹H, 400–500 MHz; ¹³C-DEPTQ) for structural validation .

Q. How can researchers validate the purity and structural integrity of 1-chloro-4-(nitromethyl)benzene?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) for purity assessment (≥98% purity threshold recommended).
  • Spectroscopy:
    • ¹H-NMR (CDCl3, 298 K): Look for aromatic proton splitting patterns (e.g., para-substituted benzene rings show singlet for equivalent protons) .
    • ¹³C-NMR: Confirm nitromethyl (-CH2NO2) resonance at δ ≈ 80–85 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 171.553 (calculated for C₇H₅ClNO₂) .

Q. What safety protocols are critical when handling 1-chloro-4-(nitromethyl)benzene?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (EN 374), full-face shields (EN 166), and dust-tight suits (EN 13982) to avoid skin/eye irritation .
  • Ventilation: Use fume hoods or local exhaust systems to prevent inhalation of toxic dust (TLV: 0.1 mg/m³).
  • Spill Management: Contain spills with inert adsorbents (e.g., vermiculite) and avoid compressed air for cleanup to prevent dust dispersion .

Advanced Research Questions

Q. How does the electronic nature of the nitromethyl group influence electrophilic aromatic substitution (EAS) reactivity in this compound?

Methodological Answer: The nitromethyl group is a strong meta-directing, deactivating substituent due to its electron-withdrawing nature. Computational studies (DFT) can quantify this effect:

  • Hammett σₚ values: Nitromethyl groups exhibit σₚ ≈ +1.5, significantly reducing ring electron density.
  • Reactivity in EAS: Prioritize reactions with potent electrophiles (e.g., nitronium ion for nitration). Experimental validation via competitive kinetic studies using isotopic labeling (e.g., D-labeled benzene derivatives) .

Q. What mechanistic insights exist for the radical-polar crossover in fluorination reactions involving this compound?

Methodological Answer: Photoredox catalysis enables radical intermediates to undergo polar transformations. For example, describes fluorination via:

Radical Initiation: Light-induced generation of nitromethyl radicals.

Crossover: Radical intermediates react with fluoride ions (e.g., KF) under redox-neutral conditions.

Product Analysis: Monitor fluorocyclobutane derivatives (e.g., 1-chloro-4-(1-fluorocyclobutyl)benzene) using ¹⁹F-NMR (δ ≈ -180 ppm for CF groups) .

Q. How can researchers resolve contradictions in reported toxicity profiles of 1-chloro-4-(nitromethyl)benzene?

Methodological Answer:

  • In Vitro Assays: Conduct Ames tests (bacterial mutagenicity) and micronucleus assays (mammalian cells) to assess genotoxicity. notes discrepancies in carcinogenicity studies, requiring dose-response validation (e.g., LD₅₀ in rodents: 250–300 mg/kg).
  • Metabolite Analysis: Use LC-MS to identify reactive intermediates (e.g., nitroso derivatives) that may contribute to toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.